molecular formula C10H7BrFNO2 B1409708 Ethyl 2-bromo-5-cyano-4-fluorobenzoate CAS No. 1807214-97-6

Ethyl 2-bromo-5-cyano-4-fluorobenzoate

Cat. No.: B1409708
CAS No.: 1807214-97-6
M. Wt: 272.07 g/mol
InChI Key: LBKOHJGZVMMTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-5-cyano-4-fluorobenzoate is a chemical compound with the molecular formula C10H7BrFNO2 and a molecular weight of 272.07 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-cyano-4-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-bromo-5-cyano-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-4-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-fluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-4-fluorobenzoate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its incorporation into biological systems .

Comparison with Similar Compounds

Ethyl 2-bromo-5-cyano-4-fluorobenzoate can be compared with similar compounds such as:

    Ethyl 2-bromo-5-fluorobenzoate: Lacks the cyano group, resulting in different reactivity and applications.

    Ethyl 2-bromo-4-cyano-5-fluorobenzoate: Similar structure but different positional isomer, affecting its chemical properties.

    Ethyl 5-bromo-4-cyano-2-fluorobenzoate: Another positional isomer with distinct reactivity

Biological Activity

Ethyl 2-bromo-5-cyano-4-fluorobenzoate is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C9H7BrFNO2C_9H_7BrFNO_2 and features several functional groups that contribute to its reactivity and biological activity:

  • Bromine (Br) : A halogen that can participate in electrophilic substitution reactions.
  • Cyano (CN) : An electron-withdrawing group that enhances the compound's reactivity.
  • Fluorine (F) : Increases lipophilicity and stability, facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's bromine and cyano groups can engage in electrophilic and nucleophilic interactions, respectively, influencing its binding affinity to various biomolecules. The fluorine atom enhances the compound's stability, making it more amenable to incorporation into biological systems.

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activity
This compoundContains Br, CN, FPotential anti-cancer properties
Ethyl 2-bromo-5-fluorobenzoateLacks cyano groupDifferent reactivity profiles
Ethyl 2-cyano-5-bromo-4-fluorobenzoateDifferent positional isomerVaries in biological interactions

Anticancer Potential

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains, suggesting potential as a lead compound in the development of new antibiotics. Its structural features allow it to interact with bacterial enzymes, disrupting their function.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 25 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. These results indicate significant antibacterial activity, warranting further exploration for therapeutic applications.

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKOHJGZVMMTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-cyano-4-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-5-cyano-4-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-5-cyano-4-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-5-cyano-4-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-5-cyano-4-fluorobenzoate
Reactant of Route 6
Ethyl 2-bromo-5-cyano-4-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.